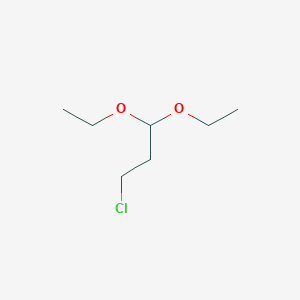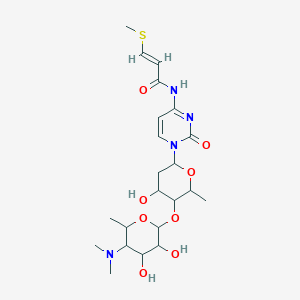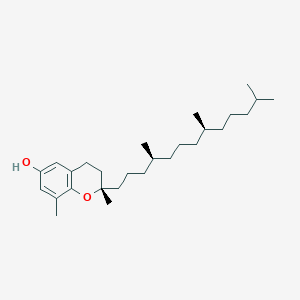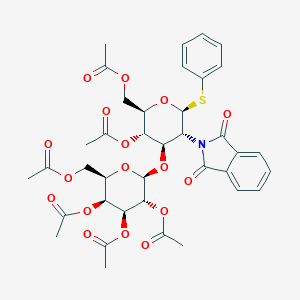
Phenyl tacgal-sglu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl tacgal-sglu, also known as PTSG, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It is a modified version of the natural sugar molecule, lactose, and has been synthesized for its unique properties.
Aplicaciones Científicas De Investigación
Phenyl tacgal-sglu has been used in various scientific research applications, including the study of protein-carbohydrate interactions. It has been found to bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This property of Phenyl tacgal-sglu has been utilized in the study of lectin-glycan interactions, which play important roles in many biological processes.
Mecanismo De Acción
The mechanism of action of Phenyl tacgal-sglu involves its binding to lectins. Lectins recognize and bind to specific carbohydrate structures on the surface of cells, and this interaction can trigger various cellular responses. Phenyl tacgal-sglu binds to lectins in a similar manner, and this binding can be used to study the specific interactions between lectins and carbohydrates.
Efectos Bioquímicos Y Fisiológicos
Phenyl tacgal-sglu has been found to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. This makes it a useful tool for studying lectin-glycan interactions without the risk of interfering with other cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Phenyl tacgal-sglu in lab experiments include its specificity for lectins and its non-toxic nature. It is also relatively easy to synthesize and can be obtained in large quantities. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of Phenyl tacgal-sglu in scientific research. One potential application is in the study of lectin-glycan interactions in cancer cells. Lectins are known to play important roles in cancer cell adhesion and metastasis, and Phenyl tacgal-sglu could be used to study these interactions in more detail. Another potential application is in the development of new drugs that target lectins. Phenyl tacgal-sglu could be used as a starting point for the development of new compounds that could be used to treat diseases that involve lectin-glycan interactions.
Conclusion:
In conclusion, Phenyl tacgal-sglu is a synthetic compound that has potential applications in scientific research. Its specificity for lectins and non-toxic nature make it a useful tool for studying lectin-glycan interactions. While there are limitations to its use, there are also several future directions for its application in scientific research.
Métodos De Síntesis
Phenyl tacgal-sglu is synthesized through a multi-step process that involves the modification of lactose. The first step involves the protection of the hydroxyl groups of lactose to prevent unwanted reactions. The protected lactose is then reacted with phenyl isothiocyanate and triethylamine to form the Phenyl tacgal-sglu molecule. The final step involves the deprotection of the hydroxyl groups to obtain the final product.
Propiedades
Número CAS |
148705-04-8 |
|---|---|
Nombre del producto |
Phenyl tacgal-sglu |
Fórmula molecular |
C38H41NO17S |
Peso molecular |
815.8 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3S,4R,5R,6S)-3-acetyloxy-2-(acetyloxymethyl)-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-4-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C38H41NO17S/c1-18(40)48-16-27-31(51-21(4)43)33(52-22(5)44)34(53-23(6)45)37(54-27)56-32-29(39-35(46)25-14-10-11-15-26(25)36(39)47)38(57-24-12-8-7-9-13-24)55-28(17-49-19(2)41)30(32)50-20(3)42/h7-15,27-34,37-38H,16-17H2,1-6H3/t27-,28-,29-,30-,31+,32-,33+,34-,37+,38+/m1/s1 |
Clave InChI |
MKHUYWRGPWAYHK-HTHPTONZSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
Sinónimos |
phenyl O-(2,3,4,6-tetra-O-acetylgalactopyranosyl)-(1-3)-4,6-di-O-acetyl-2-deoxy-2-phthalimido-1-thioglucopyranoside phenyl TAcGal-SGlu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



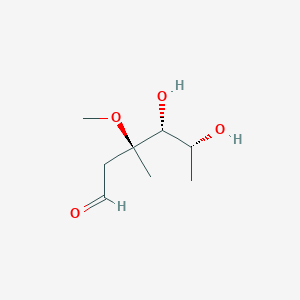
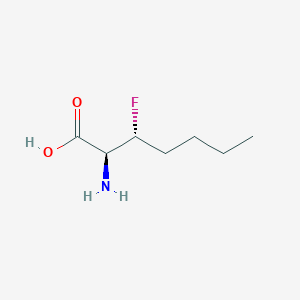
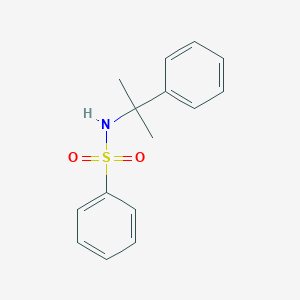
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
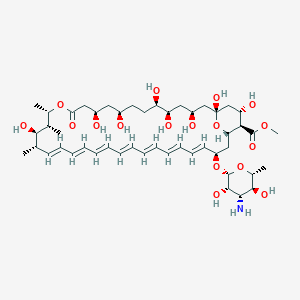
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
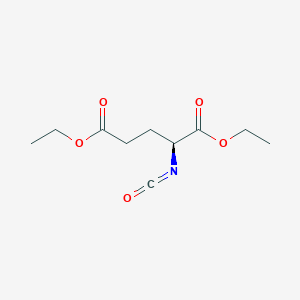
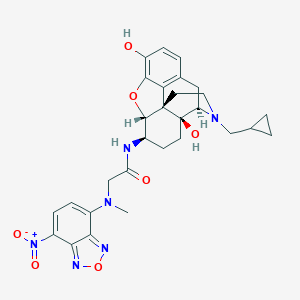
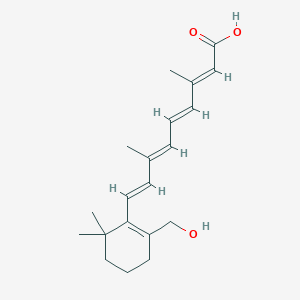
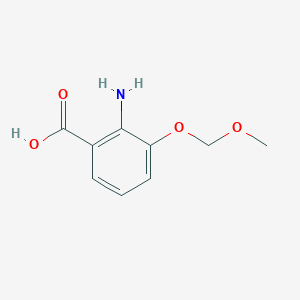
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)
